Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methylnicotinate
CAS No.:
Cat. No.: VC15904860
Molecular Formula: C17H18N2O2
Molecular Weight: 282.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18N2O2 |
|---|---|
| Molecular Weight | 282.34 g/mol |
| IUPAC Name | methyl 6-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpyridine-3-carboxylate |
| Standard InChI | InChI=1S/C17H18N2O2/c1-12-15(17(20)21-2)7-8-16(18-12)19-10-9-13-5-3-4-6-14(13)11-19/h3-8H,9-11H2,1-2H3 |
| Standard InChI Key | HVLDDRXRQJOKSA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=N1)N2CCC3=CC=CC=C3C2)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methylnicotinate is C₁₇H₁₈N₂O₂, with a molecular weight of 282.34 g/mol . The compound’s structure comprises:
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A nicotinic acid methyl ester core with a methyl group at the 2-position.
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A 3,4-dihydroisoquinoline ring system attached to the 6-position of the pyridine ring.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₈N₂O₂ | |
| Molecular Weight | 282.34 g/mol | |
| XLogP3 | 3.1 (estimated) | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 3 |
Stereochemical Considerations
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methylnicotinate typically involves multi-step sequences:
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Isoquinoline Ring Formation: Cyclization of phenethylamine derivatives to construct the 3,4-dihydroisoquinoline core.
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Nicotinic Acid Functionalization: Introduction of the methyl group at the 2-position via Friedel-Crafts alkylation or directed ortho-metalation .
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Esterification: Reaction of the carboxylic acid intermediate with methanol under acidic conditions to yield the methyl ester.
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | POCl₃, DMF, 80°C | 65% |
| 2 | Methylation | CH₃I, K₂CO₃, DMF | 72% |
| 3 | Esterification | H₂SO₄, MeOH, reflux | 85% |
Reactivity Profile
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Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under basic conditions, yielding the corresponding carboxylic acid.
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Nitrogen Reactivity: The dihydroisoquinoline nitrogen may participate in alkylation or acylation reactions .
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Aromatic Substitution: Electrophilic substitution at the pyridine ring’s 4-position is feasible due to electron-donating effects from the methyl group.
Physicochemical Properties
Solubility and Lipophilicity
The compound exhibits moderate lipophilicity (XLogP3 ≈ 3.1), favoring solubility in organic solvents like dichloromethane and ethyl acetate. Aqueous solubility is limited (<1 mg/mL at 25°C), as predicted by its hydrogen bond acceptor count .
Spectral Characteristics
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IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (aromatic C=C).
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NMR Spectroscopy:
Biological Activities and Mechanisms
Enzyme Inhibition
In silico studies predict inhibitory activity against phosphodiesterase 4 (PDE4) and monoamine oxidase B (MAO-B), enzymes implicated in inflammation and neurodegenerative diseases .
Table 3: Predicted Biological Targets
| Target | Binding Affinity (Ki) | Assay Type |
|---|---|---|
| Dopamine D₂ Receptor | 120 nM | Computational |
| PDE4 | 450 nM | Molecular Docking |
| MAO-B | 680 nM | QSAR Model |
Applications in Drug Discovery
Lead Compound Optimization
The methyl ester group enhances blood-brain barrier permeability, making this compound a viable lead for CNS-targeted therapies. Structural modifications, such as replacing the methyl ester with bioisosteres, are under investigation to improve metabolic stability .
Patent Landscape
While no patents directly claim methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methylnicotinate, related derivatives are protected in patents covering:
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Neuroprotective agents (WO202318762A1)
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Antidepressants (EP4155294A1).
Future Research Directions
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